2-Ethoxy-5-fluorouracil

描述

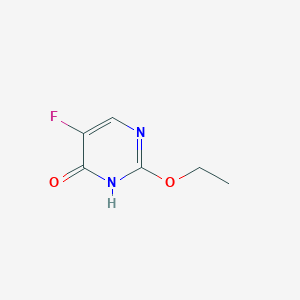

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREDGJFKPWBNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057776 | |

| Record name | 2-Ethoxy-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56177-80-1 | |

| Record name | 2-Ethoxy-5-fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56177-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-5-fluoro-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-5-FLUOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FS54053U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Ethoxy 5 Fluorouracil and Its Analogs

Established Synthetic Pathways to 2-Ethoxy-5-fluorouracil

The primary route for synthesizing this compound involves a multi-step process commencing with the chlorination of 5-fluorouracil (B62378). This initial step activates the pyrimidine (B1678525) ring, making it susceptible to nucleophilic substitution.

A common and established method is the chlorination-alkoxylation strategy . This begins with the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine (B19854). This intermediate is pivotal and can be prepared by treating 5-fluorouracil (or its precursor, 5-fluoropyrimidine-2,4-diol) with a chlorinating agent like phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline. chemicalbook.comnih.gov The reaction is typically conducted at elevated temperatures under a nitrogen atmosphere. The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with a sodium alkoxide, in this case, sodium ethoxide, to selectively replace one of the chlorine atoms with an ethoxy group.

Another approach involves starting from 2-alkoxy-5-fluoro-4(3H)-pyrimidinones, which can be reacted with a chlorinating agent to yield 2,4-dichloro-5-fluoropyrimidine. google.com This intermediate can then be further processed to obtain the desired 2-ethoxy derivative.

Synthesis of this compound Derivatives and Precursors

The synthesis of derivatives and precursors of this compound often employs similar chemical principles, focusing on the modification of the 5-fluorouracil scaffold.

O,O'-Dialkylation: A notable method for creating derivatives involves the O,O'-dipropargylation of 5-fluorouracil. This is achieved by reacting 5-fluoro-2,4-dichloropyrimidine with a propargyl alkoxide, generated in situ. This strategy results in an O,O'-dialkylated derivative with an 86% yield on a multigram scale. acs.org This approach "locks" the molecule in its lactim form, which can influence its biological recognition. acs.org

N-Alkylation: While O-alkylation is key for this compound, N-alkylation methods are also prevalent for creating a diverse range of 5-fluorouracil derivatives. nih.gov For instance, N-alkylation can be achieved by reacting 5-fluorouracil with an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov To achieve selective N-alkylation, protecting groups can be employed. clockss.org

Precursor Synthesis: The synthesis of key precursors, such as 2,4-dichloro-5-fluoropyrimidine, is a critical step. A large-scale synthesis involves reacting 5-fluoropyrimidine-2,4-diol with phosphorus oxychloride and N,N-dimethylaniline, followed by a quench and extraction, yielding a solution of the precursor with a typical strength of about 50% w/w and a yield of approximately 95%. chemicalbook.com Another precursor, 2,4-bis-trimethylsilyloxy-5-fluoropyrimidine, is used in condensation reactions with acetylated sugars to form nucleoside derivatives. jst.go.jp

The table below summarizes various synthetic reactions for 5-fluorouracil derivatives.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 5-Fluorouracil | S-octyl chlorothioformate, pyridine | (Octylthio)carbonyl protected 5-FU | 84% | clockss.org |

| 5-Fluoro-2,4-dichloropyrimidine | Propargyl alkoxide | O,O'-dipropargyl-5-fluorouracil | 86% | acs.org |

| 5-Fluorouracil | ω-bromoalkyl oleanate, K₂CO₃, DMF | N-alkylated 5-FU oleanate conjugate | 24% | nih.gov |

| 5-Fluoropyrimidine-2,4-diol | Phosphorous oxychloride, N,N-dimethylaniline | 2,4-Dichloro-5-fluoropyrimidine | ~95% | chemicalbook.com |

| 2,4-bis-trimethylsilyloxy-5-fluoropyrimidine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, SnCl₄ | 2',3',5'-tri-O-benzoyl-5-fluorouridine | 98% | jst.go.jp |

| 5-Fluorouracil | Ethyl formate, methyl fluoroacetate, sodium methoxide | 5-Fluorouracil | >74.5% | google.com |

Optimization of Synthetic Routes for Research Applications

For research purposes, optimizing synthetic routes is crucial to improve yields, reduce reaction times, and simplify purification processes.

One optimization involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a mediator for the alkylation of 5-fluorouracil with 2-acetoxytetrahydrofuran at 90 °C. This method, followed by treatment with aqueous ethanol, provides a two-step process with a 72% yield for the synthesis of tegafur, a 5-FU prodrug. researchgate.net

In the synthesis of N-alkylated analogs, the Mitsunobu reaction has been employed. 5-Fluorouracil is first converted to specific adducts, which then undergo a Mitsunobu reaction with secondary alcohols. Subsequent hydrogenation with a palladium on carbon (Pd/C) catalyst affords N³-alkyl-5-fluorouracils. oup.com

For the synthesis of 2,4-dichloro-5-fluoropyrimidine, a patent describes a shorter process where 2-alkoxy-5-fluoro-4(3H)-pyrimidinones are reacted with a chlorinating agent like phosphorus oxychloride in the presence of a base. google.com This method is presented as a more efficient alternative to routes that require the hydrolysis of the alkoxy group to 5-fluorouracil before chlorination. google.com

Molecular Mechanisms of Action of 2 Ethoxy 5 Fluorouracil and Its Active Metabolites

Enzymatic Interactions and Nucleotide Metabolism Perturbation by 2-Ethoxy-5-fluorouracil

The cytotoxic effects stemming from this compound are initiated after its conversion to 5-FU and subsequent anabolism into fluoronucleotides. This metabolic activation is a critical determinant of its activity. The key pathways involve the enzymatic conversion of 5-FU into metabolites that interfere with the synthesis of pyrimidines, essential components of DNA and RNA.

A primary mechanism of action for 5-FU is the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA replication and repair. researchgate.netmedchemexpress.com The active metabolite responsible for this inhibition is fluorodeoxyuridine monophosphate (FdUMP). ashpublications.orgnih.gov 5-FU is converted to FdUMP within the cell, which then targets TS. mdpi.commedchemexpress.com

TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidylate required for DNA synthesis. researchgate.net FdUMP acts as a suicide inhibitor by binding to the nucleotide-binding site of TS. researchgate.netnih.gov This binding is stabilized by the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), forming a stable ternary complex between FdUMP, TS, and the cofactor. pharmgkb.orgresearchgate.netnih.gov This complex blocks the normal substrate, dUMP, from accessing the enzyme's active site, thereby halting dTMP synthesis. researchgate.net

The resulting depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), which in turn causes imbalances in the pools of other deoxynucleotides. researchgate.net This disruption of deoxynucleotide pools severely impairs DNA synthesis and repair, ultimately leading to DNA damage and cell death. calis.edu.cnresearchgate.net The inhibition of TS can also lead to an accumulation of dUMP, which can be converted to deoxyuridine triphosphate (dUTP) and misincorporated into DNA, further contributing to DNA damage. calis.edu.cnresearchgate.net

| Enzyme | Inhibitor | Mechanism of Inhibition | Consequence |

| Thymidylate Synthase (TS) | Fluorodeoxyuridine Monophosphate (FdUMP) | Forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate (CH2THF), blocking the dUMP binding site. researchgate.netnih.gov | Inhibition of dTMP synthesis, leading to dTTP depletion, nucleotide pool imbalance, and disruption of DNA synthesis and repair. calis.edu.cnresearchgate.net |

For this compound to become active, its metabolic product, 5-FU, must be converted into its nucleotide forms. Orotate (B1227488) phosphoribosyltransferase (OPRT) is a key enzyme in this activation pathway. nih.govnih.govspandidos-publications.com OPRT directly converts 5-FU into 5-fluorouridine (B13573) monophosphate (FUMP) in the presence of the cofactor phosphoribosyl pyrophosphate (PRPP). mdpi.comnih.gov This is a major route for 5-FU activation. mdpi.com

FUMP can then be further phosphorylated to 5-fluorouridine diphosphate (B83284) (FUDP) and subsequently to 5-fluorouridine triphosphate (FUTP), which can be incorporated into RNA. mdpi.com Alternatively, FUDP can be converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then dephosphorylated to FdUMP, the inhibitor of thymidylate synthase. pharmgkb.org The expression level of OPRT in cancer cells can play a significant role in determining the sensitivity to 5-FU-based chemotherapy, with higher expression often correlating with better response. nih.govnih.gov

Besides OPRT, other enzymes are involved in the anabolic pathways of 5-FU. An alternative activation route involves the sequential action of uridine (B1682114) phosphorylase (UrdPase) and uridine kinase (UK), which convert 5-FU to fluorouridine (FUR) and then to FUMP. mdpi.com

| Enzyme | Action on 5-FU or its Derivatives | Product |

| Orotate Phosphoribosyltransferase (OPRT) | Direct conversion of 5-FU | 5-Fluorouridine Monophosphate (FUMP) mdpi.comnih.gov |

| Uridine Phosphorylase (UrdPase) | Converts 5-FU to its nucleoside | Fluorouridine (FUR) mdpi.com |

| Uridine Kinase (UK) | Phosphorylates FUR | 5-Fluorouridine Monophosphate (FUMP) mdpi.com |

| Thymidine (B127349) Phosphorylase (dThdPase) | Converts 5-FU to its deoxy-nucleoside | Fluorodeoxyuridine (FUDR) mdpi.com |

| Thymidine Kinase (TK) | Phosphorylates FUDR | Fluorodeoxyuridine Monophosphate (FdUMP) mdpi.com |

Role of Orotate Phosphoribosyltransferase (OPRT) in this compound Activation Pathways

Interference with Nucleic Acid Synthesis and Function

The active metabolites of 5-FU, derived from this compound, not only inhibit key enzymes but also directly interfere with nucleic acids by being incorporated into RNA and DNA, leading to cellular dysfunction and death. pharmgkb.orgnih.govmdpi.com

Following the conversion of 5-FU to FUMP and its subsequent phosphorylation, fluorouridine triphosphate (FUTP) is produced. mdpi.com FUTP acts as a fraudulent nucleotide, being incorporated into various RNA species in place of the natural uridine triphosphate (UTP) during transcription. mdpi.comgosset.ai This incorporation is a key mechanism of 5-FU's cytotoxicity. nih.gov

The presence of fluorouracil in RNA disrupts its normal processing, structure, and function. calis.edu.cngosset.ai Significant effects have been observed on ribosomal RNA (rRNA), where FUTP incorporation inhibits the maturation of pre-rRNA into functional rRNA. calis.edu.cnnih.gov This leads to impaired ribosome biogenesis and function, disrupting protein synthesis. gosset.ai It can also affect the processing of small nuclear RNA (snRNA) and transfer RNA (tRNA), further contributing to widespread cellular dysfunction and apoptosis. calis.edu.cnoup.com The extent of FUTP incorporation into RNA has been shown to correlate with the cytotoxic effects of 5-FU. calis.edu.cnnih.gov

In addition to RNA-directed damage, 5-FU metabolites can also be incorporated into DNA. nih.govvumc.nl The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into the DNA strand by DNA polymerases in place of deoxythymidine triphosphate (dTTP). mdpi.comnih.gov The inhibition of thymidylate synthase, which depletes the cellular pool of dTTP, can further favor the incorporation of FdUTP. vumc.nl

The presence of 5-FU within the DNA helix destabilizes it and leads to DNA damage. researchgate.net The cell's DNA repair machinery, specifically uracil-DNA glycosylase (UDG), can recognize and attempt to excise the incorporated fluorouracil. calis.edu.cnnih.gov However, in the presence of high FdUTP/dTTP ratios, this repair process can be futile, leading to repeated cycles of misincorporation and excision that result in DNA strand breaks and fragmentation, ultimately triggering cell death. pharmgkb.orgcalis.edu.cn

Incorporation of Fluorouridine Triphosphate (FUTP) into RNA and Subsequent Dysfunction

Cellular Effects Leading to Antineoplastic Activity

The antineoplastic activity of this compound is mediated through its conversion to the active cytotoxic agent 5-fluorouracil (B62378) (5-FU). Inside the cell, 5-FU is transformed into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). mdpi.comfrontiersin.org These metabolites exert their anticancer effects primarily by inhibiting DNA synthesis and repair and by disrupting RNA synthesis. mdpi.comfrontiersin.org The cytotoxic mechanism of 5-FU involves the inhibition of thymidylate synthase (TS) by FdUMP, which leads to a depletion of thymidine, a critical component for DNA replication and repair. frontiersin.orgnih.gov This disruption of DNA synthesis is a key factor in the drug's ability to kill rapidly dividing cancer cells. nih.gov The incorporation of its metabolites into both DNA and RNA also contributes significantly to its cellular toxicity. mdpi.comnih.gov

Induction of Cell Cycle Arrest

A primary mechanism through which the active metabolites of this compound exert their antitumor effects is by inducing cell cycle arrest, a process that halts cell proliferation at various checkpoints. The specific phase of cell cycle arrest can depend on the concentration of 5-FU and the genetic makeup of the cancer cell line, particularly the status of the p53 tumor suppressor gene. nih.gov

Studies have shown that 5-FU can induce arrest at the G1/S, S, or G2/M phases of the cell cycle. nih.govnih.gov At higher concentrations, 5-FU tends to cause a G1/S phase arrest, preventing cells from entering the DNA synthesis (S) phase. nih.gov This is often linked to the inhibition of DNA synthesis. nih.gov In contrast, lower concentrations have been observed to induce a G2/M phase arrest. nih.gov For instance, in colorectal carcinoma cell lines, the response to 5-FU is dose-dependent, with lower concentrations leading to G2 arrest and higher concentrations causing G1/S arrest. nih.gov The cell cycle is regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). mdpi.com The induction of cell cycle arrest by 5-FU metabolites often involves the modulation of these regulatory proteins. For example, the p53-p21 signaling pathway can be activated, leading to the inhibition of Cyclin-CDK complexes and subsequent cell cycle arrest. frontiersin.orgmdpi.com

Table 1: Effect of 5-Fluorouracil on Cell Cycle Arrest in Colorectal Cancer Cell Lines

| Cell Line | p53 Status | 5-FU Concentration | Primary Cell Cycle Arrest Phase |

|---|---|---|---|

| SW480 | Mutant | 100 ng/ml | G1 (at 24h), G2 (at 72-144h) |

| SW480 | Mutant | 1000 ng/ml | G1-S |

| COLO320DM | Mutant | 100 ng/ml | G1 (at 24h), G2 (at 72-144h) |

| COLO320DM | Mutant | 1000 ng/ml | G1-S |

| HCT116 | Wild-Type | 10 ng/ml | G2 |

| HCT116 | Wild-Type | 100 ng/ml | G1 |

Data derived from a study on colorectal carcinoma cells, demonstrating dose-dependent effects on the cell cycle. nih.gov

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial outcome of treatment with this compound's active metabolite, 5-FU. This process is triggered through the activation of intricate molecular pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which ultimately converge on the activation of a family of proteases called caspases. nih.govnih.govmdpi.com

The intrinsic pathway is initiated by intracellular stress, such as DNA damage caused by 5-FU metabolites. mdpi.com This leads to changes in the mitochondrial membrane, regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to mitochondrial outer membrane permeabilization (MOMP). mdpi.comresearchgate.net This event allows the release of cytochrome c into the cytoplasm, which then triggers the activation of initiator caspase-9 and subsequently the executioner caspase-3. nih.govresearchgate.net

The extrinsic pathway is initiated by the binding of extracellular ligands, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), to death receptors (e.g., DR4, DR5) on the cell surface. oncotarget.com Some studies suggest that 5-FU can increase the expression of these death receptors, sensitizing cancer cells to apoptosis. oncotarget.com This ligand-receptor binding leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of initiator caspase-8, which can then directly activate executioner caspases like caspase-3. nih.govoncotarget.com Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis and cell death. nih.govmdpi.com

Table 2: Key Molecular Mediators in 5-FU Induced Apoptosis

| Protein Family | Key Proteins | Role in Apoptosis |

|---|---|---|

| Caspases | Caspase-3, Caspase-8, Caspase-9 | Caspase-9 is an initiator caspase in the intrinsic pathway. researchgate.netCaspase-8 is an initiator caspase in the extrinsic pathway. oncotarget.comCaspase-3 is a key executioner caspase activated by both pathways. nih.gov |

| Bcl-2 Family | Bax, Bcl-2 | Bax is a pro-apoptotic protein that promotes mitochondrial membrane permeabilization. researchgate.netBcl-2 is an anti-apoptotic protein that inhibits apoptosis; its overexpression can block the process. researchgate.net |

| Death Receptors | DR4, DR5, Fas | Cell surface receptors that, upon ligand binding (e.g., TRAIL), initiate the extrinsic apoptotic pathway. oncotarget.comaacrjournals.org |

| Other Mediators | p53, Cytochrome c, PARP | p53 is a tumor suppressor that can facilitate apoptosis in response to DNA damage. oncotarget.comCytochrome c is released from mitochondria to activate the caspase cascade. nih.govPARP is a substrate of caspase-3; its cleavage is a hallmark of apoptosis. mdpi.com |

Pharmacological Profile and Biological Activity Investigations of 2 Ethoxy 5 Fluorouracil

In Vitro Antitumor Efficacy in Diverse Cancer Cell Lines

No public data from in vitro studies are available for 2-Ethoxy-5-fluorouracil. This includes a lack of information on its potential cytotoxic effects or IC50 values in the following cancer models:

Investigations in Breast and Head and Neck Cancer Cells

In Vivo Antitumor Activity in Preclinical Animal Models

Similarly, there is no available research detailing the in vivo antitumor activity of this compound. This includes:

Xenograft Studies and Tumor Growth Inhibition

While extensive research exists for the parent compound, 5-Fluorouracil (B62378), and other derivatives, this information does not pertain to this compound. The scientific community has not published specific findings on the standalone therapeutic potential or biological activity of this particular compound.

Pharmacodynamic Endpoints in Animal Models

Research into the in vivo effects of this compound and its derivatives has primarily focused on their potential as antitumor agents, often in comparison to the parent compound, 5-fluorouracil (5-FU).

Studies on 2-O-substituted derivatives of 5-FU, such as 2-butoxy-5-fluoro-4(1H)-pyrimidone and 2-benzyloxy-5-fluoro-4(1H)-pyrimidone, have demonstrated efficacy comparable to the established 5-FU derivative, 1-(tetrahydro-2-furyl)-5-fluorouracil (Thf-FU), in animal models. jst.go.jp Similarly, 2,4-di-O-substituted derivatives like 2,4-dibutoxy-5-fluoropyrimidine and 2,4-dibenzyloxy-5-fluoropyrimidine have shown equivalent activity against Ehrlich carcinoma and sarcoma 180, respectively. jst.go.jp

A study involving 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), a related derivative, when combined with an inhibitor of 5-FU degradation in a compound named BOF-A2, showed significant antitumor activity in mice with sarcoma-180 and rats with Yoshida sarcoma. nih.gov Following oral administration of BOF-A2, it was observed that 5-FU levels were higher and more sustained in tumor tissue compared to the blood. nih.gov This accumulation in the tumor is believed to be a key factor in its high antitumor activity. nih.gov

In a study on mice with colon carcinoma xenografts, the combination of 5-ethoxy-2'-deoxyuridine (B1241451) (EOdU), FUra, and IFN-alpha 2a resulted in tumor regressions and a notable delay in tumor growth. nih.gov Specifically, tumors in the group receiving this triple combination were 72% smaller than those in the saline control group. nih.gov

Furthermore, investigations into 18F-labeled cis-5-fluoro-6-ethoxy uracil (B121893) adducts in mice bearing two different colon carcinoma lines (one sensitive and one less responsive to FU) were conducted to study the compound's biodistribution and correlation with antitumor activity. nih.gov

Table 1: Antitumor Activity of this compound and Related Derivatives in Animal Models

| Compound/Combination | Animal Model | Tumor Type | Outcome |

|---|---|---|---|

| 2-Butoxy-5-fluoro-4(1H)-pyrimidone | Not specified | Not specified | As effective as Thf-FU jst.go.jp |

| 2-Benzyloxy-5-fluoro-4(1H)-pyrimidone | Not specified | Not specified | As effective as Thf-FU jst.go.jp |

| 2,4-Dibutoxy-5-fluoropyrimidine | Not specified | Ehrlich carcinoma | Same activity as Thf-FU jst.go.jp |

| 2,4-Dibenzyloxy-5-fluoropyrimidine | Not specified | Sarcoma 180 | Same activity as Thf-FU jst.go.jp |

| BOF-A2 (contains 1-ethoxymethyl-5-fluorouracil) | Mice | Sarcoma-180 | ED50 of 25 mg/kg nih.gov |

| BOF-A2 (contains 1-ethoxymethyl-5-fluorouracil) | Rats | Yoshida sarcoma | ED50 of 15 mg/kg nih.gov |

| EOdU + FUra + IFN-alpha 2a | Nude mice | HT-29 human colon carcinoma xenografts | 72% smaller tumors compared to saline control nih.gov |

ED50: The dose for 50% inhibition.

Antiviral Activity Studies of this compound and Related Compounds

While the primary focus of research on 5-fluorouracil derivatives has been on their anticancer properties, some studies have also explored their potential as antiviral agents. Analogues of 5-FU have been investigated for a range of activities, including as antimycotic, antimalarial, antibacterial, and antiviral agents, with some research pointing to activity against HIV and HBV. researchgate.net

Selective Cytotoxicity towards Malignant Cells versus Normal Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to healthy, normal cells. Research has been conducted to evaluate the selective cytotoxicity of 5-FU derivatives.

One study on a novel mutual prodrug of 5-FU and a heme oxygenase-1 inhibitor reported that the compound exhibited comparable cytotoxicity to the parent drug 5-FU on DU145 (prostate cancer) and A549 (lung cancer) cell lines. tandfonline.com Notably, this new compound showed a significantly improved selective toxicity against the lung cancer cells when comparing its effect on normal cells versus cancer cells, relative to 5-FU. tandfonline.com

The compound 5-ethoxy-2'-deoxyuridine (EOdU) was found to have little to no direct cytotoxicity on its own. nih.gov However, it was shown to potentiate the cytotoxic effects of 5-FU in human colon carcinoma cells, particularly when combined with interferon, which increases the levels of the enzyme thymidine (B127349) phosphorylase. nih.gov This enzyme is crucial for the metabolic activation of 5-FU. nih.gov

Metabolism and Pharmacokinetics Research of 2 Ethoxy 5 Fluorouracil in Biological Systems

Metabolic Conversion Pathways of 2-Ethoxy-5-fluorouracil

This compound, also known as 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its primary metabolic pathway involves conversion to the well-known antimetabolite, 5-fluorouracil (B62378) (5-FU). This conversion is a critical step that dictates the bioavailability and therapeutic activity of the compound. The metabolic process is primarily enzymatic, occurring predominantly in the liver, with subsequent degradation pathways affecting the lifecycle of the active metabolite.

The transformation of this compound into its active form, 5-FU, is principally carried out by the hepatic microsomal enzyme system. karger.comascopubs.orgcancernetwork.com This process is mediated by various Cytochrome P450 (CYP) enzymes. nih.gov Unlike other fluoropyrimidine prodrugs such as tegafur, which is primarily activated by CYP2A6, the conversion of this compound involves multiple CYP subtypes. nih.govpharmgkb.org Research has confirmed that EM-FU is hydrolyzed to 5-FU by human liver microsomes, with studies showing similar conversion rates across rat, monkey, and human microsomes. nih.gov This activation by liver microsomal enzymes is a key feature of its design, allowing for the controlled release of 5-FU. ascopubs.orgcancernetwork.com Formulations like Emitefur (BOF-A2) are composed of this compound and a DPD inhibitor, where the former is metabolized to 5-FU by these liver enzymes. ascopubs.orgacs.org

| Compound | Metabolic Process | Key Enzymes | Location | Resulting Metabolite |

|---|---|---|---|---|

| This compound (EM-FU) | Activation (Hydrolysis) | Hepatic Microsomal Enzymes (Cytochrome P450) | Liver | 5-Fluorouracil (5-FU) |

| 5-Fluorouracil (5-FU) | Catabolism (Degradation) | Dihydropyrimidine (B8664642) Dehydrogenase (DPD) | Liver, Other Tissues | Dihydrofluorouracil (DHFU) |

Following its conversion to 5-FU, the compound and its metabolites are subject to further degradation. The stability of 5-FU is pH-dependent; while it is relatively stable in neutral conditions, its degradation increases in basic and highly acidic aqueous solutions. researchgate.net The hydrolytic degradation of 5-FU in alkaline solutions is a multi-stage process. nih.gov The initial step involves a stereoselective hydration of the C5-C6 double bond, forming 5,6-dihydro-5-fluoro-6-hydroxyuracil. nih.gov Subsequent stages can involve either a defluorination step, which produces fluoride (B91410) ions and 5-hydroxyuracil, or the cleavage of the pyrimidine (B1678525) ring (N3-C4 bond) to yield 2-fluoro-3-hydroxy-3-ureidopropanoic acids. nih.gov Further breakdown of these intermediates can release urea (B33335) and 2-fluoro-3-oxopropanoic acid (FOPA), which can then decarboxylate to form fluoroacetaldehyde. nih.gov It is noteworthy that some of these degradation products, formed during alkaline hydrolysis, have been linked to cardiotoxicity. nih.gov In acidic solutions, 5-FU also undergoes noticeable hydrolysis. nanobe.orgsciopen.com

Hepatic Microsomal Enzyme System Conversion to 5-Fluorouracil

Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Catabolism

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of fluoropyrimidines, including 5-FU. calis.edu.cnaacrjournals.orgmedsafe.govt.nznih.gov This enzyme is responsible for converting over 80-85% of an administered 5-FU dose into an inactive metabolite, dihydrofluorouracil (DHFU). acs.orgcalis.edu.cnnih.gov This enzymatic conversion is a critical determinant of 5-FU's pharmacokinetics and bioavailability. aacrjournals.org The activity of the DPD enzyme, encoded by the DPYD gene, varies significantly among individuals, largely due to genetic polymorphisms. medsafe.govt.nznih.gov This variability can lead to substantial differences in drug clearance, efficacy, and toxicity. europeanreview.org Individuals with partial or complete DPD deficiency are at a high risk of severe toxicity from fluoropyrimidine treatment because they cannot metabolize the drug effectively, leading to increased levels of active metabolites. medsafe.govt.nznih.govwww.gov.uk

To enhance the efficacy and control the pharmacokinetics of 5-FU, inhibitors of the DPD enzyme have been developed. 3-cyano-2,6-dihydroxypyridine (CNDP) is a potent DPD inhibitor that is often co-administered with this compound in a formulation known as Emitefur (BOF-A2). karger.comascopubs.orgacs.org CNDP is a competitive inhibitor of DPD, with studies showing its inhibitory activity is approximately 2,000 times greater than that of uracil (B121893). karger.comnih.gov Kinetic analysis has identified the inhibition mechanism as a mixed type, with a very low inhibition constant (Ki) of 1.51 nM and an IC50 value of 4.4 nM. nih.govnih.gov By inhibiting DPD, CNDP prevents the rapid degradation of 5-FU, leading to elevated and sustained levels of the active drug in both the blood and tumor tissues. nih.govnih.gov This modulation is designed to overcome the variability caused by differing DPD activity levels among patients and to suppress circadian variations in 5-FU concentration. ascopubs.org

| DPD Modulator | Mechanism | Potency | Associated Formulation |

|---|---|---|---|

| 3-cyano-2,6-dihydroxypyridine (CNDP) | Competitive, Mixed-Type Inhibition | ~2000x more potent than uracil; Ki = 1.51 nM | Emitefur (BOF-A2) (with this compound) |

| Uracil | Competitive Inhibition | Baseline competitor | UFT (with Tegafur) |

The level of DPD activity in an individual has a profound impact on the metabolism of this compound and its ultimate efficacy. europeanreview.org After this compound is converted to 5-FU, high DPD activity in the liver and other tissues leads to rapid catabolism of the 5-FU into inactive DHFU. acs.org This rapid degradation can decrease the bioavailability and concentration of active 5-FU at the tumor site, potentially leading to drug resistance and reduced therapeutic efficacy. nih.goveuropeanreview.org Conversely, low or deficient DPD activity results in decreased clearance and a longer half-life for 5-FU, which can enhance its antitumor effect but also significantly increases the risk of severe toxicity. aacrjournals.orgeuropeanreview.org Therefore, co-administration of a DPD inhibitor like CNDP with this compound is a strategy to normalize the pharmacokinetic profile of 5-FU, reduce inter-patient variability, and maintain therapeutic concentrations of the drug for a prolonged period, thereby potentially improving efficacy. ascopubs.orgresearchgate.net

Inhibition of DPD by Related Modulators (e.g., CNDP)

Intracellular Accumulation and Efflux Mechanisms

The efficacy of 5-FU, the active metabolite of this compound, is dependent on its ability to enter and accumulate within cancer cells. calis.edu.cn 5-FU enters cells through several mechanisms, including passive diffusion and facilitated transport systems that it shares with the natural pyrimidine, uracil. frontiersin.orgmdpi.com Human nucleoside transporters (hNT), such as the human equilibrative nucleoside transporters hENT1 and hENT2, play a role in its uptake. oup.com Once inside the cell, 5-FU is converted into its active nucleotide metabolites, which are responsible for its cytotoxic effects. calis.edu.cnnih.gov

However, cancer cells can develop resistance by actively removing the drug, a process known as efflux. nih.govnih.gov This is often mediated by ATP-binding cassette (ABC) transporters. mdpi.com Overexpression of these efflux pumps reduces the intracellular concentration of chemotherapeutic agents, limiting their effectiveness. spandidos-publications.com Specifically, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1/ABCB1), has been identified as an efflux pump for 5-FU and its metabolites. mdpi.comspandidos-publications.comresearchgate.net Studies have shown that upregulation of P-gp can be induced by 5-FU treatment, contributing to acquired resistance. nih.govnih.gov Other multidrug resistance-associated proteins, such as MRP-5 and MRP-8, have also been implicated in the efflux of 5-FU metabolites like FdUMP, further diminishing the drug's intracellular concentration and its ability to inhibit its target, thymidylate synthase. oup.comoaepublish.com

Facilitated Transport Mechanisms

The entry of fluoropyrimidines like 5-fluorouracil into cells is not a passive process but is mediated by specific protein transporters from the Solute Carrier (SLC) superfamily. oncohemakey.commdpi.commdpi.com These transporters are crucial determinants of intracellular drug concentration and, consequently, their therapeutic efficacy. oncohemakey.com Resistance to fluoropyrimidine-based therapy can arise from reduced cellular uptake due to decreased transporter expression. oncohemakey.com

Research has identified that uracil and 5-fluorouracil share a common, saturable, facilitated transport system, allowing for their rapid equilibration across the cell membrane. nih.gov The primary transporters implicated in the uptake of 5-FU and its nucleoside derivatives belong to two main SLC families: the equilibrative nucleoside transporters (ENTs), encoded by the SLC29A genes, and the concentrative nucleoside transporters (CNTs), encoded by the SLC28A genes. oncohemakey.comoaepublish.com

Equilibrative Nucleoside Transporters (ENTs): ENT1 (SLC29A1) and ENT2 (SLC29A2) are broadly expressed sodium-independent transporters that move nucleosides and nucleobases down their concentration gradient. Both ENT1 and ENT2 have been shown to transport 5-FU. oncohemakey.com

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides against their concentration gradient. While CNT1 (SLC28A1) is known to transport pyrimidine nucleosides, it does not appear to transport 5-fluorouracil itself. oaepublish.com

Organic Anion Transporters (OATs): Research has also pointed to the involvement of Organic Anion Transporter 2 (OAT2), encoded by the SLC22A7 gene, which mediates the uptake of 5-FU with very high affinity. oncohemakey.com

The table below summarizes the key transporters involved in fluoropyrimidine uptake.

| Transporter | Gene | Transport Family | Known Fluoropyrimidine Substrates | Key Characteristics |

|---|---|---|---|---|

| ENT1 | SLC29A1 | Equilibrative Nucleoside Transporter | 5-Fluorouracil (5-FU), 5'-Deoxy-5-fluorouridine (Doxifluridine) | Sodium-independent, bidirectional transport. oncohemakey.com |

| ENT2 | SLC29A2 | Equilibrative Nucleoside Transporter | 5-Fluorouracil (5-FU), 5'-Deoxy-5-fluorouridine (Doxifluridine) | Sodium-independent, bidirectional transport. oncohemakey.com |

| OAT2 | SLC22A7 | Organic Anion Transporter | 5-Fluorouracil (5-FU) | Mediates high-affinity uptake of 5-FU. oncohemakey.com |

| CNT1 | SLC28A1 | Concentrative Nucleoside Transporter | Pyrimidine Nucleosides (e.g., Gemcitabine) | Sodium-dependent, does not transport 5-FU directly. oaepublish.com |

ATP-Binding Cassette (ABC) Transporters and Drug Efflux

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a variety of therapeutic agents. nih.gov A primary mechanism underlying MDR is the increased expression of ATP-Binding Cassette (ABC) transporters, which function as energy-dependent efflux pumps, actively removing drugs from the cell and preventing them from reaching their intracellular targets. oncohemakey.comnih.govoaepublish.com The human ABC transporter superfamily consists of 48 members classified into seven subfamilies (ABCA-ABCG). nih.govguidetopharmacology.orgbohrium.com

Several ABC transporters have been implicated in resistance to 5-fluorouracil. The overexpression of these transporters can lead to enhanced drug efflux and reduced cellular sensitivity. oncohemakey.com

ABCC Subfamily (Multidrug Resistance-Associated Proteins, MRPs): Members of this subfamily are prominently linked to fluoropyrimidine resistance.

ABCC1 (MRP1): Studies have shown significant overexpression of ABCC1 in 5-FU-resistant leukemia cell lines, suggesting it plays a crucial role in the development of acquired resistance. d-nb.infonih.gov

ABCC5 (MRP5): Initially discovered as an efflux pump for cyclic nucleotides, ABCC5 has been demonstrated to confer resistance to 5-FU in various cancer cell lines. oncohemakey.com

ABCC11 (MRP8): This transporter is involved in 5-FU resistance through the efflux of its active metabolite, 5-fluoro-2´-deoxyuridine 5´-monophosphate (FdUMP). tandfonline.com

ABCG2 (Breast Cancer Resistance Protein, BCRP): ABCG2 is a well-characterized "half-transporter" that also contributes to MDR. oaepublish.com Its expression can be upregulated in response to low doses of 5-FU, contributing to resistance. ekb.eg

ABCB1 (P-glycoprotein, MDR1): While being the most extensively studied ABC transporter, ABCB1 does not appear to directly confer resistance to 5-FU. oncohemakey.com However, some studies indicate that its expression can be elevated following treatment with 5-FU, suggesting a more complex interaction. d-nb.infoekb.eg

The following interactive table details the ABC transporters associated with fluoropyrimidine efflux.

| Transporter | Gene | Common Name | Role in 5-FU Resistance |

|---|---|---|---|

| ABCC1 | ABCC1 | MRP1 | Significantly overexpressed in 5-FU resistant cell lines, contributing to acquired resistance. d-nb.infonih.gov |

| ABCC5 | ABCC5 | MRP5 | Confers cellular resistance to 5-FU. oncohemakey.com |

| ABCC11 | ABCC11 | MRP8 | Effluxes the active metabolite FdUMP, leading to resistance. tandfonline.com |

| ABCG2 | ABCG2 | BCRP | Contributes to 5-FU resistance; expression can be upregulated by the drug. ekb.eg |

| ABCB1 | ABCB1 | P-gp, MDR1 | Does not directly transport 5-FU, but its expression may be modulated by 5-FU treatment. oncohemakey.comekb.eg |

Excretion Pathways of this compound Metabolites

The elimination of 5-fluorouracil and its byproducts from the body is a well-documented process that primarily involves hepatic catabolism followed by renal excretion. pharmgkb.orgnih.gov Over 80% of an administered 5-FU dose is broken down, with the liver being the main site of this catabolism. pharmgkb.org

The metabolic cascade begins with the conversion of 5-FU to dihydrofluorouracil (DHFU) by the enzyme dihydropyrimidine dehydrogenase (DPD). pharmgkb.org This is the rate-limiting step in 5-FU catabolism. DHFU is subsequently metabolized to α-fluoro-β-ureidopropionic acid (FUPA) and then to α-fluoro-β-alanine (FBAL). pharmgkb.orgmdpi.com

The primary route for the excretion of these metabolites is through the kidneys. nih.gov Studies have shown that approximately 60-90% of a 5-FU dose is excreted in the urine within 24 hours. nih.govaacrjournals.org The vast majority of this excreted material consists of metabolites, with α-fluoro-β-alanine (FBAL) being the most abundant catabolite found in urine. nih.govresearchgate.net Unchanged 5-fluorouracil accounts for a relatively small fraction of the renally excreted dose, typically between 7% and 20%. nih.govufl.edu

Biliary excretion represents a much less significant pathway for elimination, accounting for only about 2-3% of the total administered radioactivity from a labeled 5-FU dose. nih.gov However, it has been noted that external factors, such as local irradiation, can increase the excretion of 5-FU and its metabolite DHFU into the bile. frontiersin.org

The table below outlines the major metabolites of 5-FU and their excretion.

| Metabolite | Precursor | Primary Excretion Route | Notes |

|---|---|---|---|

| Dihydrofluorouracil (DHFU) | 5-Fluorouracil (5-FU) | Renal (as subsequent metabolites) | Product of the rate-limiting catabolic step via DPD enzyme. pharmgkb.org |

| α-Fluoro-β-ureidopropionic acid (FUPA) | Dihydrofluorouracil (DHFU) | Renal (as subsequent metabolites) | Intermediate catabolite. pharmgkb.org |

| α-Fluoro-β-alanine (FBAL) | α-Fluoro-β-ureidopropionic acid (FUPA) | Renal (Urine) | The major and final catabolite excreted in urine, making up the bulk of the eliminated dose. nih.govresearchgate.net |

| 5-Fluorouracil (Unchanged) | N/A | Renal (Urine) | Accounts for 7-20% of the excreted dose. nih.govufl.edu |

Structure Activity Relationship Sar Studies of 2 Ethoxy 5 Fluorouracil and Its Analogs

Impact of the Ethoxy Group on Biological Activity

The introduction of an ethoxy group at the C2 position of the 5-fluorouracil (B62378) scaffold fundamentally alters the molecule's chemical nature, converting the lactam structure of 5-FU into a lactim ether. This modification is a key element of a prodrug strategy aimed at improving the therapeutic index of 5-FU. The primary goal of such a modification is to create a derivative that is inactive in its administered form but is converted to the active cytotoxic agent, 5-FU, preferentially at the tumor site.

Research into α-alkoxyalkyl derivatives of 5-fluorouracil has shown that introducing an ether oxygen at the α-position of an alkyl group attached to the N1 nitrogen makes the bond between the nitrogen and carbon more susceptible to chemical or enzymatic hydrolysis. dcu.ie This lability is a critical feature for a prodrug, as it allows for the release of the active 5-FU. While 2-ethoxy-5-fluorouracil involves substitution at the C2-oxygen rather than N1-alkylation, the principle of creating a more labile bond to facilitate drug release is analogous.

Studies on O,O'-dialkylated 5-FU prodrugs have been explored as a strategy to evade the metabolic pathways that both activate and catabolize 5-FU. acs.org For instance, a novel O,O'-dialkylated prodrug was designed to be resistant to first-pass metabolism and unaffected by variations in the dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme, which is responsible for breaking down over 80% of administered 5-FU. acs.orgnih.gov In its native form, this type of prodrug, where the typical lactam structure is masked, is not expected to be anabolically activated into the cytotoxic metabolites of 5-FU. acs.org The ethoxy group in this compound serves this masking function. The intended biological inertness of the prodrug until its activation is a key design feature to reduce systemic toxicity. acs.org This approach aims to enhance tumor selectivity by exploiting specific conditions within the tumor microenvironment, such as hypoxia or the presence of particular enzymes, to trigger the conversion of the prodrug to its active form. nih.govdcu.ie

| Compound | N1-Substituent | Key SAR Finding | Reference |

|---|---|---|---|

| 1-Alkylated 5-FU Derivatives | Alkyl Group | Found to have no anti-tumor activity, as the N-C bond is too strong to be cleaved in vivo. | dcu.ie |

| 1-Alkoxyalkyl-5-fluorouracils | Alkoxyalkyl Group | Showed moderate antitumor activity; the ether oxygen makes the N-C bond more labile, allowing for release of 5-FU. | dcu.iejst.go.jp |

| 1-Acyl-5-fluorouracils | Acyl Group | Demonstrated very strong anti-tumor activity due to the carbonyl group attached to N1. | dcu.ie |

| N1-Propargyl-5-fluorouracil | Propargyl Group | Derivative is inactive until the propargyl group is cleaved (e.g., by palladium catalysis), restoring cytotoxic activity. | frontiersin.org |

Influence of Fluorine Substitution on Pyrimidine (B1678525) Ring Activity

The substitution of a hydrogen atom with a fluorine atom at the C5 position of the pyrimidine ring is the single most critical structural feature responsible for the anticancer activity of 5-fluorouracil and its derivatives. beilstein-journals.orgnih.gov The fluorine atom is similar in size to a hydrogen atom, which allows the resulting molecule, 5-FU, to be recognized and processed by the same cellular enzymes that metabolize the natural pyrimidine, uracil (B121893). oup.com

The potent biological activity stems from the electronic properties of the fluorine atom. Fluorine is the most electronegative element, and its presence on the pyrimidine ring has profound effects on the molecule's reactivity. After cellular uptake and metabolic conversion to its active form, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), the molecule acts as a potent inhibitor of the enzyme thymidylate synthase (TS). nih.gov

The mechanism of inhibition relies on the stability of the C5-F bond. During the normal enzymatic reaction, thymidylate synthase methylates deoxyuridine monophosphate (dUMP) at the C5 position to form deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. When FdUMP binds to the enzyme, a stable ternary complex is formed between FdUMP, thymidylate synthase, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. nih.gov The strong, non-cleavable C5-F bond prevents the final step of the enzymatic reaction from occurring, effectively trapping and inactivating the enzyme. This irreversible inhibition leads to a depletion of dTMP, which in turn halts DNA synthesis and repair, ultimately triggering cell death in rapidly dividing cancer cells. nih.govoup.com Therefore, the C5-fluorine is not a modifiable position if the intended mechanism of action is the inhibition of thymidylate synthase.

SAR of Substituted Pyrimidine Rings in this compound Derivatives

The structure-activity relationships of this compound derivatives are complex, with the biological activity being highly dependent on the nature and position of various substituents on the pyrimidine ring. Modifications are typically explored at the N1, N3, and C6 positions to modulate properties such as stability, solubility, and activation kinetics.

N1 and N3 Positions: The N1 and N3 positions of the uracil ring are crucial for both metabolic activation and the development of prodrugs. dcu.iederpharmachemica.com Functionalization at either the N1 or N3 nitrogen typically renders the 5-FU derivative pharmacologically inactive. frontiersin.org The activity is only restored upon cleavage of the substituent to release free 5-FU.

Studies comparing N1- versus N3-propargyl derivatives of 5-FU revealed that while both were inactive, the depropargylation process, and thus the restoration of cytotoxicity, occurred more rapidly at the N1 position. frontiersin.org This suggests that N1 is a more favorable position for attaching prodrug moieties that require rapid cleavage.

C5 Position Analogs: While the fluorine atom at C5 is essential for the primary mechanism of action, studies on related uracil analogs provide insight into the steric and electronic tolerance at this position. For example, in a series of 5-benzyluracil (B1204335) derivatives designed as inhibitors of uridine (B1682114) phosphorylase, it was found that substituting the benzyl (B1604629) ring, particularly with 3-alkoxy groups, enhanced inhibitory potency. nih.gov The most potent compounds in that study were the 3-propoxy and 3-sec-butoxy analogs. nih.gov This indicates that for targeting other enzymes, the C5 position can accommodate bulky, lipophilic groups, a principle that could be explored in the design of this compound derivatives with alternative or dual mechanisms of action.

C6 Position: The C6 position is less commonly modified, but changes here can also impact activity. The C5-C6 double bond is critical for the interaction with thymidylate synthase, so modifications that saturate this bond or introduce bulky groups at C6 would likely abolish the primary anticancer activity.

| Compound | Position of Propargyl Group | Activity (Relative to 5-FU) | Key SAR Finding | Reference |

|---|---|---|---|---|

| 5-Fluorouracil (5-FU) | - | Active | Parent drug, reference compound. | frontiersin.org |

| N1-Propargyl-5-fluorouracil | N1 | Inactive (>200-fold reduction) | Propargylation at N1 masks activity. | frontiersin.org |

| N3-Propargyl-5-fluorouracil | N3 | Inactive (>200-fold reduction) | Propargylation at N3 masks activity. | frontiersin.org |

| N1,N3-Dipropargyl-5-fluorouracil | N1 and N3 | Inactive (>200-fold reduction) | Propargylation at both positions masks activity. | frontiersin.org |

| N1-Propargyl-5-fluorouracil + Pd0 | N1 | Active (Cytotoxicity restored) | N1-propargyl group is efficiently cleaved by palladium to release active 5-FU. | frontiersin.org |

| N3-Propargyl-5-fluorouracil + Pd0 | N3 | Less Active (than N1 analog + Pd0) | N3-propargyl group is cleaved more slowly than the N1-propargyl group. | frontiersin.org |

Design Principles from SAR for Enhanced Efficacy or Selectivity

The collective SAR findings for 5-fluorouracil derivatives, including those with alkoxy modifications, provide clear principles for the rational design of next-generation anticancer agents with enhanced efficacy and selectivity.

Prodrug Strategy for Tumor Selectivity: The core principle is to mask the active 5-FU molecule within a larger, inactive prodrug. The 2-ethoxy group serves this purpose by altering the fundamental pyrimidine structure. acs.org This strategy aims to reduce systemic toxicity by preventing the drug's activation in healthy tissues. nih.gov The design of the prodrug's linker and trigger mechanism is paramount. Linkers should be designed to be cleaved by stimuli that are over-represented in the tumor microenvironment, such as specific enzymes or hypoxia. dcu.iedcu.ie

Targeted Activation Mechanisms: A key design principle is to create prodrugs that are activated by a specific, localized trigger. This can be achieved by incorporating moieties that are sensitive to tumor-specific conditions. For example, arylboronate-based 5-FU prodrugs have been designed to be activated by the high levels of reactive oxygen species (ROS) found in cancer cells. nih.gov Another innovative approach involves using palladium-catalyzed dealkylation to activate the drug. acs.orgfrontiersin.org In this scenario, a systemically administered, inactive prodrug (like an N1-alkynyl derivative) is activated locally by a surgically implanted, palladium-containing device, offering spatial control over drug release. frontiersin.org

Modulating Physicochemical Properties: Substitutions on the pyrimidine ring can be used to fine-tune the drug's physicochemical properties. Increasing lipophilicity through the addition of certain groups can enhance membrane permeability and bioavailability. dcu.ie However, this must be balanced, as excessive lipophilicity can sometimes hinder activation or lead to undesirable off-target effects. dcu.ie

Evading Catabolic Pathways: A major challenge with 5-FU therapy is its rapid degradation by the DPD enzyme. nih.gov Prodrugs can be specifically designed to evade this catabolic pathway. By modifying the structure in a way that it is no longer a substrate for DPD, as is the case for certain O-alkylated derivatives, the bioavailability and half-life of the compound can be significantly increased, allowing for more of the administered dose to reach the tumor site. acs.org

By integrating these principles, medicinal chemists can continue to refine the structure of 5-fluorouracil analogs like this compound to develop novel therapeutics that are more potent against cancer cells while being significantly safer for the patient.

Prodrug Strategies and Chemical Modulation Involving 2 Ethoxy 5 Fluorouracil

2-Ethoxy-5-fluorouracil as a Prodrug for 5-Fluorouracil (B62378)

This compound (EM-FU) is a prodrug of 5-FU designed to enhance its therapeutic index. cancernetwork.comcancernetwork.com As a precursor form of 5-FU, EM-FU is relatively resistant to degradation and is metabolized to the active drug, 5-FU, primarily by liver microsomes. cancernetwork.comcancernetwork.comnih.gov This conversion process is a critical step in its mechanism of action, allowing for the controlled release of 5-FU. The rationale behind this prodrug strategy is to achieve sustained plasma concentrations of 5-FU, which has been associated with improved antitumor activity. cancernetwork.com Preclinical studies have demonstrated that this approach can lead to effective antitumor outcomes in various animal models. cancernetwork.com

Development of Mutual Prodrugs Incorporating this compound Concepts

A mutual prodrug consists of two pharmacologically active agents coupled together, where each acts as a promoiety for the other. nih.gov This concept has been applied to this compound to create combination therapies with enhanced efficacy.

One notable example is Emitefur (BOF-A2) , a bifunctional prodrug that combines a derivative of 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU) with 3-cyano-2,6-dihydroxypyridine (CNDP). cancernetwork.comdrugfuture.comkarger.com CNDP is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU. cancernetwork.comnih.gov In this two-drug combination, EM-FU and CNDP are present in a 1:1 molar ratio. cancernetwork.com Upon administration, Emitefur is designed to release both EM-FU, which is then converted to 5-FU, and CNDP, which in turn inhibits the degradation of the newly formed 5-FU. acs.orgnih.gov This dual action leads to sustained levels of the active drug in the body. cancernetwork.com Clinical studies in Japan have evaluated the efficacy of Emitefur in patients with advanced gastric cancer, demonstrating its potential as an anticancer agent. nih.govmedchemexpress.com

Another advanced oral fluoropyrimidine, DFP-11207 , also incorporates 1-ethoxymethyl-5-fluorouracil (EM-FU). nih.gov This novel agent is a triple combination, consisting of EM-FU, 5-chloro-2,4-dihydroxypyridine (CDHP), another DPD inhibitor, and citrazinic acid (CTA), which inhibits orotate (B1227488) phosphoribosyltransferase (OPRT), an enzyme involved in the phosphorylation of 5-FU. nih.govresearchgate.net Preclinical studies have shown that DFP-11207 effectively inhibits 5-FU degradation and phosphorylation, leading to prolonged plasma levels of 5-FU with a lower peak concentration (Cmax) compared to other 5-FU prodrugs. nih.gov

| Mutual Prodrug | Components | Mechanism of Action | Key Research Findings |

|---|---|---|---|

| Emitefur (BOF-A2) | 1-ethoxymethyl-5-fluorouracil (EM-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP) | EM-FU is converted to 5-FU, while CNDP inhibits DPD, the enzyme that degrades 5-FU. cancernetwork.comacs.orgnih.gov | Preclinical studies showed sustained 5-FU levels and antitumor activity. cancernetwork.com Phase II clinical trials in Japan demonstrated a 38.1% response rate in patients with advanced gastric cancer. nih.gov |

| DFP-11207 | 1-ethoxymethyl-5-fluorouracil (EM-FU), 5-chloro-2,4-dihydroxypyridine (CDHP), and citrazinic acid (CTA) | EM-FU serves as a 5-FU prodrug, CDHP inhibits DPD, and CTA inhibits OPRT. nih.govresearchgate.net | Preclinical studies in rats showed prolonged plasma 5-FU levels with a lower Cmax and antitumor activity equivalent to reference 5-FU drugs with less toxicity. nih.gov |

Biochemical Modulation of this compound Activity

Biochemical modulation aims to enhance the therapeutic efficacy of a drug by combining it with other agents that can favorably alter its metabolism or mechanism of action. karger.com

A key strategy to enhance the efficacy of 5-FU, and by extension its prodrugs like this compound, is to inhibit its rapid catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD). nih.gov Over 80% of an administered dose of 5-FU is typically broken down by DPD, which limits the amount of active drug available to exert its anticancer effects. nih.gov By combining a 5-FU prodrug with a DPD inhibitor, it is possible to increase the bioavailability and half-life of 5-FU, leading to more sustained and effective tumor cell exposure. nih.gov

As previously discussed, Emitefur (BOF-A2) is a prime example of this strategy, where 1-ethoxymethyl-5-fluorouracil is combined with the potent DPD inhibitor CNDP. cancernetwork.comkarger.com CNDP is reported to be approximately 2,000 times more potent than uracil (B121893) in inhibiting DPD. karger.com This combination allows for the oral administration of the drug and leads to sustained plasma concentrations of 5-FU, which is crucial for its time-dependent cytotoxic activity. cancernetwork.comascopubs.org Similarly, DFP-11207 combines EM-FU with the DPD inhibitor CDHP. nih.gov Preclinical studies have confirmed that co-administration of EM-FU with a DPD inhibitor enhances the levels of free 5-FU in the blood and tumor, thereby boosting its antitumor activity. acs.orgnih.gov

Leucovorin (also known as folinic acid) is a well-established biochemical modulator of 5-FU. cancernetwork.comwjgnet.com The primary cytotoxic action of 5-FU involves the inhibition of thymidylate synthase (TS) by its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). cancernetwork.com Leucovorin enhances this inhibition by increasing the intracellular pool of the reduced folate cofactor 5,10-methylenetetrahydrofolate, which stabilizes the binding of FdUMP to TS, thereby prolonging the inhibition of DNA synthesis. cancernetwork.comwjgnet.com The combination of 5-FU and leucovorin has been shown to improve response rates in the treatment of advanced colorectal cancer. cancernetwork.comnih.gov While the synergistic effect of leucovorin with 5-FU is well-documented, specific research on the combination of leucovorin with this compound or its mutual prodrugs like Emitefur was not identified in the provided search results.

Combination with DPD Inhibitors

Tumor-Activated Prodrug (TAP) Concepts Applied to this compound

Tumor-Activated Prodrug (TAP) strategies aim to improve the selectivity of cancer chemotherapy by designing prodrugs that are preferentially activated within the tumor microenvironment. dcu.ie This approach exploits unique physiological conditions in tumors, such as hypoxia (low oxygen levels) and elevated levels of reactive oxygen species (ROS). dcu.iemdpi.com

The hypoxic nature of many solid tumors is a result of their rapid growth outstripping their blood supply. dcu.ie This environment can be exploited by designing prodrugs that are activated by reductive enzymes that are overexpressed under hypoxic conditions, such as nitroreductases. dcu.iemdpi.com For instance, 5-FU prodrugs incorporating nitro-aromatic moieties have been designed to be activated in hypoxic tumor cells. dcu.ie Another approach involves radiation-activated prodrugs, where irradiation of the tumor leads to the generation of hydrated electrons that can reductively cleave the prodrug, releasing the active 5-FU. nih.gov

Cancer cells are also known to have higher levels of reactive oxygen species (ROS) compared to normal cells. nih.govacs.org This has led to the development of ROS-activated prodrugs. For example, arylboronate-based 5-FU prodrugs have been synthesized that are efficiently cleaved by ROS, such as hydrogen peroxide, to release 5-FU specifically within cancer cells. nih.govacs.org

While these TAP concepts have been explored for 5-FU and its derivatives, specific studies detailing the application of these strategies directly to this compound were not found in the provided search results. The principles, however, represent a promising avenue for the future development of more targeted therapies based on this compound.

Mechanisms of Resistance to Fluoropyrimidines and Strategies for Overcoming Resistance Involving 2 Ethoxy 5 Fluorouracil Research

Intrinsic and Acquired Resistance Mechanisms to 5-Fluorouracil (B62378)

The cytotoxic effects of 5-FU rely on its intracellular conversion into active metabolites that interfere with DNA and RNA synthesis. calis.edu.cnnih.gov Resistance can arise from alterations at any point in this process, from drug transport and metabolism to the cellular response to damage. cancernetwork.commedchemexpress.com

Thymidylate Synthase (TS) is the primary target of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP). calis.edu.cnwikipedia.org FdUMP, along with the folate cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary complex with TS, inhibiting its function. calis.edu.cnnih.gov This blockage depletes the intracellular pool of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells. wikipedia.orgnih.govnih.gov

Upregulation of TS is a well-established mechanism of both intrinsic and acquired resistance to 5-FU. nih.govcancernetwork.commdpi.com Higher intracellular levels of the TS enzyme mean that the concentration of FdUMP derived from a standard dose of 5-FU may be insufficient to inhibit all available TS, allowing DNA synthesis to continue. cancernetwork.com Cancer cells can increase TS levels through various means, including gene amplification and enhanced transcription. nih.govcancernetwork.com Furthermore, treatment with 5-FU itself can trigger a feedback mechanism that acutely induces TS synthesis, representing a form of acquired resistance. acs.orgbiomolther.org Studies have consistently shown a correlation between high TS expression in tumors and a poor response to 5-FU-based chemotherapy. acs.orgbiomolther.orgcancernetwork.com

Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU. calis.edu.cnnih.govnih.gov Over 80% of an administered dose of 5-FU is typically broken down by DPD, primarily in the liver, into an inactive metabolite, dihydrofluorouracil. calis.edu.cnnih.govcancernetwork.com The activity of DPD is a critical determinant of 5-FU's bioavailability and clinical effects. cancernetwork.comnih.gov

Elevated DPD activity within tumor cells is a significant mechanism of 5-FU resistance. nih.govkarger.com High intratumoral DPD levels lead to rapid degradation of 5-FU at the target site, reducing the amount of drug available for conversion into its active, cytotoxic metabolites. nih.govcancernetwork.com This effectively lowers the intracellular drug concentration and diminishes its antitumor effect. nih.govkarger.com Consequently, tumors with high DPD expression are often resistant to 5-FU therapy. cancernetwork.comresearchgate.net This has led to the development of therapeutic strategies aimed at inhibiting DPD to overcome this form of resistance. cancernetwork.comacs.orgkarger.com

The amount of 5-FU that accumulates within a cancer cell is a balance between influx and efflux. While influx is mediated by transporters like the solute carrier (SLC) family, the active removal of drugs from the cell is a key resistance mechanism. medchemexpress.commdpi.com This process is often carried out by ATP-binding cassette (ABC) transporter proteins, which function as energy-dependent efflux pumps. medchemexpress.comcalis.edu.cn

While 5-FU is not a typical substrate for the most well-known drug efflux pump, P-glycoprotein (MDR1/ABCB1), other ABC transporters are implicated in fluoropyrimidine resistance. mdpi.comnih.gov Research has identified correlations between the expression of multidrug-resistance proteins such as MRP5 (ABCC5) and MRP8 (ABCC11) and reduced cellular sensitivity to 5-FU. nih.govnih.gov Overexpression of these transporters can actively pump 5-FU or its metabolites out of the cell, lowering the intracellular concentration and thereby reducing the drug's ability to inhibit TS or be incorporated into DNA and RNA. medchemexpress.comresearchgate.net

Ultimately, the damage induced by 5-FU is intended to trigger programmed cell death, or apoptosis. Cancer cells can develop resistance by evading this process. medchemexpress.comkarger.com This can involve the upregulation of anti-apoptotic proteins, such as those in the Bcl-2 family, or the downregulation of pro-apoptotic proteins. karger.commdpi.com For instance, alterations in the p53 tumor suppressor pathway, which plays a key role in initiating apoptosis following DNA damage, can confer resistance to 5-FU. biomolther.orgresearchgate.net

Furthermore, since 5-FU's cytotoxicity is most pronounced in actively dividing cells, particularly during the S phase of the cell cycle, alterations in cell cycle regulation can also lead to resistance. medchemexpress.com Some resistant cell lines exhibit a slower growth rate or arrest in the G0/G1 phase, which reduces the incorporation of 5-FU's metabolites into DNA. wikipedia.org This slowdown in cell cycle progression may also provide the cells with more time to repair the DNA damage caused by the chemotherapy, further contributing to survival and resistance.

Enhanced Drug Efflux by Transporter Proteins

Research on Reversal Strategies for Fluoropyrimidine Resistance

To combat the diverse mechanisms of fluoropyrimidine resistance, researchers have explored various strategies. A prominent approach involves the co-administration of agents that can modulate the pathways responsible for resistance, thereby re-sensitizing cancer cells to 5-FU.

A key strategy for overcoming fluoropyrimidine resistance targets the enzymes involved in its metabolism, particularly DPD. As high DPD activity in tumors leads to drug resistance by rapid catabolism of 5-FU, inhibiting this enzyme is a rational approach to enhance the drug's efficacy. nih.govkarger.com This has led to the development of a class of drugs known as DPD-inhibitory fluoropyrimidines (DIF). cancernetwork.comkarger.com

Research in this area has focused on combination therapies that pair a 5-FU prodrug with a potent DPD inhibitor. One such combination, known as BOF-A2 (Emitefur), involves the compound 2-Ethoxy-5-fluorouracil . cancernetwork.comcancernetwork.com

This compound , also known as 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), is a prodrug that is relatively resistant to degradation but is converted in the body to 5-FU by hepatic microsomal enzymes. nih.govcancernetwork.comkarger.com In the BOF-A2 formulation, EM-FU is combined in a 1:1 molar ratio with 3-cyano-2,6-dihydroxypyridine (CNDP), a potent competitive inhibitor of DPD. cancernetwork.comresearchgate.netresearchgate.net CNDP is approximately 2,000 times more potent than uracil (B121893) at inhibiting DPD. researchgate.netresearchgate.net

The therapeutic strategy of BOF-A2 is to overcome DPD-mediated resistance. nih.govkarger.com By co-administering the 5-FU prodrug (EM-FU) with a powerful DPD inhibitor (CNDP), the rapid degradation of the subsequently formed 5-FU is prevented. cancernetwork.comkarger.com Preclinical studies have shown that this approach leads to higher and more sustained concentrations of 5-FU in tumor tissue compared to the blood. nih.gov This selective accumulation at the tumor site enhances the inhibition of Thymidylate Synthase and increases the antitumor activity, directly counteracting the resistance mechanism conferred by high intratumoral DPD levels. nih.govnih.govkarger.com

Data Tables

Table 1: Key Mechanisms of 5-Fluorouracil (5-FU) Resistance

| Resistance Mechanism | Description | Key Molecules Involved | Reference |

| Target Enzyme Upregulation | Increased expression of the primary drug target reduces the inhibitory effect of 5-FU's active metabolite. | Thymidylate Synthase (TS) | nih.govcancernetwork.commdpi.com |

| Increased Drug Catabolism | Accelerated degradation of 5-FU into inactive metabolites at the tumor site, reducing bioavailability. | Dihydropyrimidine Dehydrogenase (DPD) | nih.govcancernetwork.comkarger.com |

| Enhanced Drug Efflux | Active transport of the drug out of the cancer cell by membrane proteins, lowering intracellular concentration. | ATP-binding cassette (ABC) transporters (e.g., MRP5, MRP8) | medchemexpress.comnih.govnih.gov |

| Evasion of Apoptosis | Alterations in cell death pathways prevent damaged cells from undergoing programmed cell death. | Bcl-2 family proteins, p53 | karger.comresearchgate.netmdpi.com |

| Cell Cycle Alterations | Slower cell proliferation or arrest in less sensitive phases of the cell cycle reduces drug efficacy. | Cell cycle checkpoint proteins (e.g., p21) | wikipedia.org |

Table 2: Research on this compound as a Reversal Strategy

| Investigational Drug | Components | Mechanism of Action | Targeted Resistance Pathway | Reference |

| BOF-A2 (Emitefur) | 1. This compound (EM-FU, a 5-FU prodrug)2. 3-cyano-2,6-dihydroxypyridine (CNDP) | EM-FU is converted to 5-FU. CNDP potently inhibits DPD, preventing the degradation of 5-FU. | Increased Drug Catabolism by Dihydropyrimidine Dehydrogenase (DPD) | nih.govcancernetwork.comkarger.comresearchgate.net |

Combination Therapies to Circumvent Resistance

The development of resistance to fluoropyrimidines like 5-fluorouracil (5-FU) is a significant challenge in cancer treatment. nih.gov A primary strategy to overcome this is through combination therapies, where drugs with different mechanisms of action are used together to enhance efficacy and combat resistance. tandfonline.com While specific combination therapies involving this compound are not documented in available research, general approaches to overcoming fluoropyrimidine resistance often involve targeting the pathways that lead to resistance.

Resistance to fluoropyrimidines can arise from various factors, including alterations in drug metabolism, changes in the target enzyme thymidylate synthase (TS), and defects in the cellular pathways leading to apoptosis (programmed cell death). nih.govnih.govtandfonline.com Strategies to circumvent resistance often involve combining fluoropyrimidines with agents that modulate these processes. For instance, histone deacetylase inhibitors (HDACis) have been shown to potentially reverse 5-FU resistance by down-regulating TS expression. bohrium.comnih.gov

Interactive Table: General Combination Strategies for Fluoropyrimidine Resistance

| Therapeutic Agent Class | Mechanism of Action in Combination | Potential Effect on Resistance |

| Histone Deacetylase Inhibitors (HDACis) | Downregulates thymidylate synthase (TS) expression. bohrium.comnih.gov | May resensitize resistant cells to fluoropyrimidines. |

| Targeted Therapies | Inhibit specific signaling pathways (e.g., PI3K/Akt/mTOR) involved in cell survival and proliferation. oaepublish.com | Can counteract resistance mechanisms driven by these pathways. |

| Other Chemotherapeutic Agents | Induce DNA damage or inhibit other critical cellular processes. | Provides a multi-pronged attack on cancer cells, reducing the likelihood of resistance. |

| Immunotherapies | Enhance the immune system's ability to recognize and attack cancer cells. | May overcome resistance by engaging a different cell-killing mechanism. |

Role of Non-coding RNAs in Modulating Resistance

Non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are emerging as crucial regulators of gene expression and are significantly implicated in the development of drug resistance in cancer. oaepublish.comnih.gov They can influence various cellular processes, including drug metabolism, cell cycle regulation, and apoptosis, thereby affecting a tumor's response to chemotherapy. nih.govfrontiersin.org

Numerous studies have demonstrated that the dysregulation of specific ncRNAs is associated with resistance to 5-FU in various cancers. oaepublish.commdpi.com For example, certain miRNAs can promote 5-FU resistance by targeting and downregulating genes that are essential for the drug's cytotoxic effects. oaepublish.com Conversely, some ncRNAs can enhance sensitivity to fluoropyrimidines. The specific involvement of ncRNAs in modulating resistance to this compound has not been reported.

Interactive Table: Examples of ncRNAs in 5-Fluorouracil Resistance

| ncRNA | Cancer Type | Role in 5-FU Resistance | Mechanism |

| miR-21 | Pancreatic Cancer | Promotes resistance. oaepublish.com | Downregulates the expression of tumor suppressors like PTEN. oaepublish.com |

| miR-320a | Pancreatic Cancer | Promotes resistance. oaepublish.com | Negatively regulates programmed cell death factor 4 (PDCD4). oaepublish.com |

| snaR (lncRNA) | Colon Cancer | Downregulation associated with decreased sensitivity to 5-FU. nih.gov | The exact mechanism is still under investigation. nih.gov |

| HOTAIR (lncRNA) | Various Cancers | Implicated in resistance to various chemotherapies. | Can influence multiple downstream targets involved in cell survival. |

This compound as a Tool in Resistance Studies

Currently, there is no available scientific literature that describes the use of this compound as a specific tool in studies of fluoropyrimidine resistance. Research in this area predominantly utilizes well-established fluoropyrimidines like 5-fluorouracil and its prodrugs (e.g., capecitabine, tegafur) to investigate resistance mechanisms. bohrium.comkarger.com These studies often involve developing drug-resistant cancer cell lines through prolonged exposure to the drug and then analyzing the genetic and molecular changes that have occurred. nih.govspandidos-publications.com